(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-26-16-8-7-14(22)9-17(16)31-21(26)25-19(28)12-29-11-18(27)24-20-23-15(10-30-20)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYITSAMMSLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this particular compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S₂ |
| Molecular Weight | 409.93 g/mol |
| Solubility | Soluble in DMSO and ethanol |
-
Antitumor Activity :
- The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. In vitro studies indicated that it exhibits cytotoxic effects against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cells with IC50 values indicating significant potency .
- The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
-
Anti-inflammatory Effects :
- In vivo studies demonstrated that the compound significantly reduces inflammation markers in models of carrageenan-induced edema. It exhibited up to 27.2% protection against inflammation compared to standard anti-inflammatory drugs .
- The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β .
- Antibacterial Properties :
Case Study 1: Anticancer Efficacy
A study conducted on A549 lung cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment using rat models, administration of the compound resulted in significant reductions in paw edema compared to control groups treated with saline. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
Research Findings
Research has consistently shown that compounds containing thiazole rings exhibit enhanced biological activities due to their ability to interact with various biological targets. For instance:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
Case Studies
- Cytotoxicity Studies :
- A study demonstrated that derivatives of thiazole showed selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC₅₀ values indicating strong anticancer potential .
- Another study reported that compounds with similar structural motifs exhibited significant growth inhibition against glioblastoma and melanoma cell lines, suggesting a promising avenue for further exploration .
Antimicrobial Properties
Thiazole compounds have been recognized for their antimicrobial properties, making them candidates for the development of new antibiotics.
Research Findings
- Antibacterial Activity :
- Compounds containing thiazole rings have shown effectiveness against various bacterial strains, including drug-resistant strains, indicating their potential use in treating infections where conventional antibiotics fail .
- In vitro studies have indicated that certain thiazole derivatives possess significant activity against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also notable, particularly through inhibition of cyclooxygenase enzymes (COX).
Insights from Literature
- COX Inhibition :
- Research indicates that thiazole derivatives are effective COX inhibitors, which could lead to their application in treating inflammatory diseases such as arthritis .
- The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance COX inhibitory activity, providing a pathway for developing more effective anti-inflammatory drugs .
Synthesis and Derivative Development
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide has been explored extensively, leading to the generation of various derivatives with enhanced biological activities.
Synthetic Approaches
- Multi-step Synthesis :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
